molecular formula C14H21ClN2O2 B14435244 Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide CAS No. 76239-60-6

Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide

Cat. No.: B14435244
CAS No.: 76239-60-6
M. Wt: 284.78 g/mol
InChI Key: IGUPKERQKLJPLN-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide is a complex organic compound with a unique structure that includes a benzene ring, a methanol group, a chlorine atom, and a piperazine ring with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide typically involves multiple steps, including the formation of the benzene ring, the introduction of the methanol group, and the incorporation of the piperazine ring. Common reagents used in these reactions include chlorinating agents, piperazine derivatives, and isopropylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenemethanol, 2-chloro-4-(4-(1-methylethyl)-1-piperazinyl)-, N-oxide include other benzene derivatives with different substituents, piperazine derivatives with various functional groups, and compounds with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

76239-60-6

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

[2-chloro-4-(4-oxido-4-propan-2-ylpiperazin-4-ium-1-yl)phenyl]methanol

InChI

InChI=1S/C14H21ClN2O2/c1-11(2)17(19)7-5-16(6-8-17)13-4-3-12(10-18)14(15)9-13/h3-4,9,11,18H,5-8,10H2,1-2H3

InChI Key

IGUPKERQKLJPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1(CCN(CC1)C2=CC(=C(C=C2)CO)Cl)[O-]

Origin of Product

United States

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